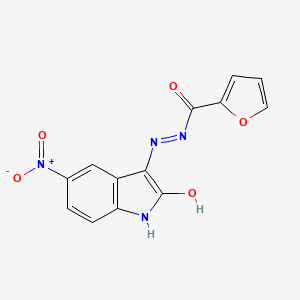

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)furan-2-carbohydrazide

Description

(E)-N'-(5-Nitro-2-oxoindolin-3-ylidene)furan-2-carbohydrazide is a synthetic hydrazide derivative featuring a nitro-substituted indolinone core conjugated to a furan carbohydrazide moiety via an imine bond. The compound’s structure is characterized by:

- Indolinone ring: A 2-oxoindoline scaffold with a nitro group (-NO₂) at position 3.

- Furan carbohydrazide: A furan-2-carbonyl group linked to a hydrazine-derived imine.

- Stereochemistry: The (E)-configuration at the C=N bond, which influences molecular planarity and intermolecular interactions.

This compound is part of a broader class of acylhydrazones investigated for their bioactivity, including anti-inflammatory, antimicrobial, and antitumor properties .

Properties

IUPAC Name |

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O5/c18-12(10-2-1-5-22-10)16-15-11-8-6-7(17(20)21)3-4-9(8)14-13(11)19/h1-6,14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHDIQFSCSLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by a furan ring, an indole derivative, and a hydrazide moiety, which are known to exhibit various biological effects. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-nitroisatin and furan-2-carbohydrazide under acidic conditions. The reaction yields the desired hydrazone product, which can be purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens have shown promising results. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been evaluated using various animal models. Studies indicate that it can significantly reduce inflammation markers such as TNF-alpha and IL-6 in treated subjects. This suggests potential use in treating inflammatory diseases.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro assays on cancer cell lines (e.g., MCF-7, HeLa) show that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Case Studies

- Antimicrobial Case Study : In a study published in the International Journal of Pharmaceutical Sciences, researchers tested the efficacy of the compound against resistant strains of bacteria. The results indicated a notable reduction in bacterial load in treated groups compared to controls, supporting its potential as an alternative antibacterial agent .

- Anti-inflammatory Case Study : A study conducted on a rat model of arthritis demonstrated that administration of the compound led to significant reductions in paw swelling and inflammatory cytokine levels, suggesting its therapeutic potential in managing inflammatory conditions .

- Anticancer Case Study : In vitro studies showed that treatment with this compound resulted in increased apoptosis rates in cancer cells, with flow cytometry analyses confirming these findings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)furan-2-carbohydrazide typically involves the condensation reaction of furan-2-carbohydrazide with 5-nitroisatin. The characterization of the compound is generally performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results against various cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 75.5 | 1.30 |

| A549 (Lung) | 68.4 | 1.50 |

| HeLa (Cervical) | 70.1 | 1.20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, disrupting the proliferation of cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate its potential as a therapeutic agent in treating bacterial infections.

Material Science Applications

In addition to its biological applications, this compound has been studied for use in material science, particularly in the development of organic electronic devices due to its unique electronic properties.

Photovoltaic Applications

Research indicates that compounds similar to this compound can be incorporated into organic photovoltaic cells, enhancing their efficiency by acting as electron donors or acceptors.

Case Study: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis, characterized by:

- Increased levels of caspase activity.

- Upregulation of pro-apoptotic proteins.

This case study emphasizes the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study: Antimicrobial Testing

In another investigation, the antimicrobial properties were assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogous compounds include:

Key Observations :

- Nitro vs. Bromo Substituents : The nitro group (strong electron-withdrawing) may enhance oxidative stress-mediated bioactivity compared to bromo (moderately electron-withdrawing) .

- Stereochemistry : E-isomers generally show better planarity and stronger intermolecular hydrogen bonding vs. Z-isomers, affecting crystal packing and stability .

Physicochemical Properties

Key Trends :

- Higher melting points correlate with increased molecular rigidity (e.g., nitro vs. bromo substituents).

- Thiophene derivatives exhibit red-shifted UV-Vis absorption due to extended conjugation .

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.